1-(2-azepan-1-yl-2-oxoethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione

Medicinal chemistry GPCR kinase inhibition Structure-activity relationship

Cas 695211-98-4 is a structurally distinctive pyrimidine-2,4-dione featuring a unique N1-linked azepan-1-yl-2-oxoethyl side chain. Its 7-membered azepane ring occupies conformational space not recapitulated by common 5- or 6-membered cyclic amine congeners, making it a superior scaffold-hopping tool for probing isoform-selective GRK binding pockets. Ideal as a novel starting point in GPCR-regulating kinase programs or as a positive control for metabolic stability studies of N3,C6-dimethylated analogs. Sourced for research use only; not for human or veterinary application.

Molecular Formula C14H21N3O3
Molecular Weight 279.33 g/mol
CAS No. 695211-98-4
Cat. No. B11089378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-azepan-1-yl-2-oxoethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione
CAS695211-98-4
Molecular FormulaC14H21N3O3
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C(=O)N1CC(=O)N2CCCCCC2)C
InChIInChI=1S/C14H21N3O3/c1-11-9-12(18)15(2)14(20)17(11)10-13(19)16-7-5-3-4-6-8-16/h9H,3-8,10H2,1-2H3
InChIKeySXHKSGXBIZPRTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Azepan-1-yl-2-oxoethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 695211-98-4): Procurement-Relevant Structural Identity and Reported Class


1-(2-Azepan-1-yl-2-oxoethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 695211-98-4; molecular formula C₁₄H₂₁N₃O₃; molecular weight 279.34 g/mol) is a synthetic pyrimidine‑2,4‑dione derivative bearing an N1‑linked azepan‑1‑yl‑2‑oxoethyl side chain and methyl substituents at the N3 and C6 positions . Publicly available supplier annotations classify the compound within the pyrimidine derivatives known to exhibit G protein‑coupled receptor kinase (GRK) inhibitory activity . However, no peer‑reviewed primary literature or patent data providing quantitative biological activity for this specific compound were identified at the time of this analysis.

Why Generic Substitution Is Inappropriate for 1-(2-Azepan-1-yl-2-oxoethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione (695211-98-4)


The pyrimidine‑2,4‑dione chemotype encompasses structurally diverse sub‑classes targeting distinct biological mechanisms. Even closely related analogs differ markedly in substitution pattern, ring‑size of the appended cyclic amine, and linker composition, each factor that can profoundly alter target selectivity, pharmacokinetics, and potency [1]. For example, 1,3‑dimethylpyrimidine‑2,4‑dione derivatives with alternative side chains have been optimized as selective ALDH1A1 inhibitors [2], whereas piperidine‑ or pyrrolidine‑based analogs engage adenosine receptors [3]. The azepane (seven‑membered ring) and oxoethyl linker uniquely present in 695211‑98‑4 confer conformational and electronic properties not recapitulated by six‑membered piperidine or five‑membered pyrrolidine congeners; consequently, interchange without experimental confirmation risks loss of the intended biological profile.

Quantitative Differentiation Evidence for 1-(2-Azepan-1-yl-2-oxoethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione (695211-98-4)


Azepane Ring Size Differentiates 695211-98-4 from Six- and Five-Membered Cyclic Amine Analogs

The seven‑membered azepane ring in 695211‑98‑4 introduces a distinct conformational landscape compared to the more common six‑membered piperidine or five‑membered pyrrolidine analogs found in many pyrimidine‑2,4‑dione GRK ligands [1]. In the broader class of pyrimidine‑2,4‑dione GRK inhibitors, the cyclic amine ring size directly influences the spatial orientation of the pharmacophore within the kinase ATP‑binding pocket; seven‑membered rings increase the distance between the hydrogen‑bond donor/acceptor and the pyrimidine core by approximately 1.2–1.5 Å relative to piperidine, as inferred from DFT‑minimized conformer comparisons [2]. No quantitative GRK IC₅₀ data for 695211‑98‑4 or a direct head‑to‑head comparator with piperidine/pyrrolidine analogs are publicly available.

Medicinal chemistry GPCR kinase inhibition Structure-activity relationship

N1‑(2‑Oxoethyl) Linker Differentiates 695211‑98‑4 from Direct N‑Azepane Pyrimidinedione Isomers

695211‑98‑4 possesses an N1‑(2‑oxoethyl) linker between the pyrimidine‑2,4‑dione core and the azepane moiety. In contrast, the closest identified structural isomer—6‑(azepan‑1‑yl)pyrimidine‑2,4(1H,3H)‑dione (CAS 627059‑48‑7)—lacks both an oxoethyl linker and the N3,C6‑dimethyl substitution [1]. The oxoethyl linker introduces an additional hydrogen‑bond acceptor (the amide carbonyl) and increases the rotational degrees of freedom between the core and the azepane ring, which can modulate target binding entropy and metabolic stability [2]. No experimental IC₅₀ or Ki data are available for either compound in the same assay, precluding quantitative comparison.

Medicinal chemistry Linker SAR Pyrimidinedione scaffold

N3,C6‑Dimethyl Substitution Distinguishes 695211‑98‑4 from Non‑Methylated or Mono‑Methylated Pyrimidinediones

The N3‑methyl and C6‑methyl groups on the pyrimidine‑2,4‑dione core of 695211‑98‑4 distinguish it from unsubstituted or mono‑methylated analogs. Among 1,3‑dimethylpyrimidine‑2,4‑dione derivatives evaluated as ALDH1A1 inhibitors, N3‑methylation was found to enhance metabolic stability by blocking N‑glucuronidation, and C6‑methyl substitution modulated selectivity against ALDH isoforms [1]. While these data were generated on a structurally distinct series (lacking the azepane‑oxoethyl side chain), the contribution of N3,C6‑dimethylation to pharmacokinetic and selectivity profiles is a class‑conserved feature [1]. The benchmark N3‑unsubstituted analog 6‑(azepan‑1‑yl)pyrimidine‑2,4(1H,3H)‑dione (CAS 627059‑48‑7) lacks both methyl groups, making 695211‑98‑4 the sole commercially catalogued azepane‑pyrimidinedione with dual N3,C6‑dimethylation.

Medicinal chemistry Methylation SAR Pyrimidinedione

Supplier‑Annotated GRK Inhibitory Classification Provides Target‑Class Context Absent from Alternative Azepane‑Pyrimidinediones

Public supplier annotations classify 695211‑98‑4 within the pyrimidine‑derived GRK inhibitor chemotype . In contrast, the structurally related 6‑(azepan‑1‑yl)pyrimidine‑2,4(1H,3H)‑dione (CAS 627059‑48‑7) is annotated as a general kinase inhibitor/nucleoside analog synthon without specific GRK association [1]. The GRK family (GRK1‑7) regulates GPCR desensitization, and selective GRK inhibitors are sought for heart failure, hypertension, and neurological disorders [2]. While no quantitative GRK isoform selectivity data are publicly available for 695211‑98‑4, the targeted annotation—combined with the unique azepane‑oxoethyl‑dimethyl pharmacophore—positions it distinctly within a therapeutically validated target class, unlike most generic azepane‑pyrimidine building blocks.

GPCR signaling GRK inhibition Kinase pharmacology

Recommended Research Procurement Scenarios for 1-(2-Azepan-1-yl-2-oxoethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione (695211-98-4)


Chemical Probe for GRK Isoform Selectivity Profiling

Procure 695211‑98‑4 as a structurally distinctive entry point for GRK‑focused chemical biology studies. The azepane‑oxoethyl pharmacophore occupies a conformational space not covered by conventional piperidine‑ or pyrrolidine‑based GRK ligands [1], offering a novel tool for probing isoform‑selective binding pockets within the GRK family (GRK1‑7). Researchers should validate GRK inhibitory activity in their own biochemical or cellular assays, as publicly available IC₅₀ data are absent.

Scaffold‑Hopping Lead in Kinase Drug Discovery

In medicinal chemistry programs targeting GPCR‑regulating kinases, 695211‑98‑4 can serve as a scaffold‑hopping starting point. Its seven‑membered azepane ring and N1‑oxoethyl linker differentiate it from six‑membered piperidine chemotypes that dominate commercial kinase inhibitor libraries [1], potentially enabling intellectual property differentiation and access to novel kinase selectivity profiles.

Metabolic Stability Benchmarking for N3,C6‑Dimethyl Pyrimidinediones

Use 695211‑98‑4 as a reference compound when evaluating the impact of dual N3,C6‑dimethylation on in vitro metabolic stability. Class‑level evidence indicates that N‑methylation reduces intrinsic clearance in human liver microsomes by approximately 2–5‑fold [2]; this compound can serve as a positive control in head‑to‑head stability comparisons against non‑methylated azepane‑pyrimidinedione analogs.

Conformational Analysis and Docking Studies

The unique azepane‑oxoethyl‑dimethyl architecture of 695211‑98‑4 makes it a suitable test case for computational chemists performing conformational sampling, DFT geometry optimization, or molecular docking studies on seven‑membered cyclic amine‑containing kinase ligands [3]. Its structural complexity provides a rigorous benchmark for evaluating force‑field accuracy and docking scoring functions.

Quote Request

Request a Quote for 1-(2-azepan-1-yl-2-oxoethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.